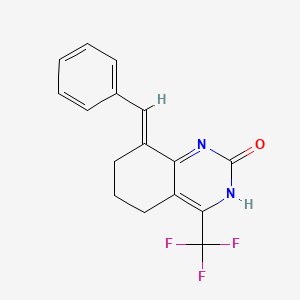
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloromethyl and dichlorobenzylidene groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the chloromethyl group: This step may involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Formation of the dichlorobenzylidene moiety: This can be accomplished through condensation reactions with 2,6-dichlorobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxazole derivatives with different oxidation states.
Reduction: Reduction reactions may target the chloromethyl or dichlorobenzylidene groups, leading to the formation of corresponding alcohols or hydrocarbons.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-3-(chloromethyl)-4-(benzylidene)-1,2-oxazol-5(4H)-one: Lacks the dichloro substitution on the benzylidene group.
(4E)-3-(methyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one: Has a methyl group instead of a chloromethyl group.
Uniqueness
The presence of both chloromethyl and dichlorobenzylidene groups in (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its interactions with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C11H6Cl3NO2 |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(4E)-3-(chloromethyl)-4-[(2,6-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2/b7-4+ |
Clave InChI |
WWYGWJFGOYBOEJ-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=NOC2=O)CCl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)

![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)



![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)

![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)

